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Compound of Interest

Compound Name: Aconitinum

Cat. No.: B7828663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of

Aconitinum, a highly toxic diterpenoid alkaloid found in plants of the Aconitum genus. Due to

its potent biological activity, understanding its structure and fragmentation is critical for

researchers in natural product chemistry, toxicology, and drug development. This document

summarizes key spectroscopic data (¹H-NMR, ¹³C-NMR, and MS), outlines detailed

experimental protocols for its analysis, and visualizes the analytical workflow.

Spectroscopic Data of Aconitine
Aconitine is the primary toxic alkaloid in Aconitum species. Its complex structure has been

elucidated through various spectroscopic techniques. The following tables present a summary

of the reported ¹H-NMR, ¹³C-NMR, and Mass Spectrometry data for Aconitine.

Table 1: ¹H-NMR Spectroscopic Data of Aconitine
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) in Hz

1 3.28 d 1.5

2 4.08 dd 6.5, 1.5

3 4.49 t 6.5

5 4.01 d 6.5

6 4.90 d 6.5

7 2.85 m

9 2.95 m

10 2.65 m

11 1.85 m

12 2.05, 1.75 m

13 3.85 s

14 5.95 d 5.0

15 4.25 d 5.0

16 4.95 d 6.0

17 2.75 m

19 1.40 s

20 1.10 t 7.0

OMe-1 3.25 s

OMe-6 3.30 s

OMe-16 3.75 s

OMe-18 3.20 s

OAc-8 (CH₃) 2.05 s

Benzoyl-Ar 8.05, 7.60, 7.45 m
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Note: Data compiled from various sources. Chemical shifts may vary slightly depending on the

solvent and experimental conditions.

Table 2: ¹³C-NMR Spectroscopic Data of Aconitine
Position

Chemical Shift (δ)
ppm

Position
Chemical Shift (δ)
ppm

1 83.4 11 50.2

2 43.1 12 35.8

3 79.1 13 74.5

4 43.8 14 79.8

5 53.5 15 83.2

6 90.8 16 82.5

7 59.1 17 61.5

8 92.1 18 77.3

9 49.5 19 59.0

10 45.2 20 13.5

OMe-1 56.2 OAc-8 (C=O) 172.3

OMe-6 57.9 OAc-8 (CH₃) 21.5

OMe-16 61.2 Benzoyl (C=O) 166.1

OMe-18 58.5 Benzoyl (C-1') 130.5

Benzoyl (C-2',6') 129.8

Benzoyl (C-3',5') 128.6

Benzoyl (C-4') 133.2

Note: Data compiled from various sources, including Pelletier & Djarmati (1976).[1][2][3][4]

Chemical shifts may vary slightly depending on the solvent and experimental conditions.
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Table 3: Mass Spectrometry Data of Aconitine
Ion/Fragment m/z (Observed) Interpretation

[M+H]⁺ 646.3270 Protonated molecular ion

[M+Na]⁺ 668.3089 Sodium adduct

[M-CH₃COOH]⁺ 586.2956 Loss of acetic acid

[M-C₆H₅COOH]⁺ 524.2854 Loss of benzoic acid

[M-CH₃COOH-CO]⁺ 558.2905
Loss of acetic acid and carbon

monoxide

Note: High-resolution mass spectrometry data provides accurate mass measurements for

elemental composition determination. Fragmentation patterns can be complex and depend on

the ionization technique used.[5][6]

Experimental Protocols
Detailed methodologies are crucial for the reproducible analysis of Aconitinum. The following

sections outline typical experimental protocols for NMR and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of purified Aconitine in approximately 0.5 mL of deuterated solvent (e.g.,

CDCl₃, CD₃OD).

Transfer the solution to a 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H-NMR Spectroscopy:

Instrument: 400 MHz (or higher) NMR spectrometer.

Pulse Program: Standard single-pulse sequence.
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Acquisition Parameters:

Spectral Width: 12-16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64.

Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the

chemical shift scale using the TMS signal.

¹³C-NMR Spectroscopy:

Instrument: 100 MHz (or higher) NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Parameters:

Spectral Width: 200-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).

Processing: Fourier transform, phase correct, and reference the spectrum to the solvent

peak or TMS.

Mass Spectrometry (MS)
A common and powerful technique for the analysis of Aconitum alkaloids is liquid

chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7828663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a stock solution of Aconitine in a suitable solvent (e.g., methanol, acetonitrile) at a

concentration of 1 mg/mL.

Prepare working solutions by serial dilution of the stock solution to the desired

concentration range (e.g., 1-1000 ng/mL).

Liquid Chromatography (LC):

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with

0.1% formic acid (Solvent B).[6]

Gradient Program:

0-1 min: 5% B

1-8 min: 5% to 95% B

8-10 min: 95% B

10-10.1 min: 95% to 5% B

10.1-12 min: 5% B

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry (MS):

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

Acquisition Mode:

Full Scan (MS1): Scan a mass range of m/z 100-1000 to detect the molecular ion.
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Tandem MS (MS/MS or MS²): Select the precursor ion of Aconitine ([M+H]⁺ at m/z

646.3) and subject it to collision-induced dissociation (CID) to generate fragment ions.

This is useful for structural elucidation and confirmation.[5][6]

Key Parameters:

Capillary Voltage: 3-4 kV.

Source Temperature: 120-150 °C.

Desolvation Gas Flow: 600-800 L/hr.

Collision Energy: Varies depending on the instrument and desired fragmentation (e.g.,

20-40 eV).

Visualizations
The following diagrams illustrate the experimental workflows for the spectroscopic analysis of

Aconitinum.
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Caption: Overall workflow for the spectroscopic analysis of Aconitinum.
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Caption: Detailed workflow for LC-MS/MS analysis of Aconitine.
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This guide serves as a foundational resource for the spectroscopic analysis of Aconitinum.

The provided data and protocols are intended to aid researchers in the identification and

characterization of this important and complex natural product. Adherence to detailed and

validated experimental procedures is essential for obtaining high-quality, reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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